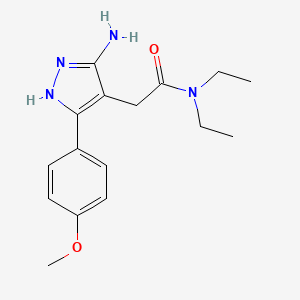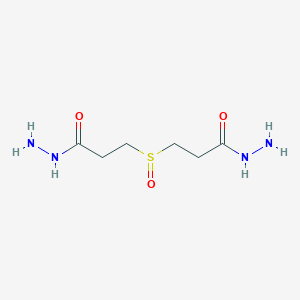
3,6-Diiodo-9-tetradecyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diiodo-9-tetradecyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of iodine atoms at the 3 and 6 positions, along with a tetradecyl chain at the 9 position, imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-tetradecyl-9H-carbazole typically involves the iodination of a carbazole precursor. One common method includes the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete iodination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
3,6-Diiodo-9-tetradecyl-9H-carbazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems or polymers .
科学的研究の応用
3,6-Diiodo-9-tetradecyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge-transport properties.
Photonic Devices: Employed in the fabrication of photonic devices, including lasers and sensors, owing to its unique optical properties.
Medicinal Chemistry: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical characteristics.
作用機序
The mechanism of action of 3,6-Diiodo-9-tetradecyl-9H-carbazole involves its interaction with molecular targets and pathways:
Electron Transport: The compound can serve as an electron donor or acceptor, facilitating charge transport in electronic devices.
Photophysical Properties: Its ability to absorb and emit light makes it useful in photonic applications.
Biological Interactions: In medicinal chemistry, it interacts with biological targets, potentially inhibiting or modulating specific enzymes or receptors.
類似化合物との比較
Similar Compounds
3,6-Diiodo-9-ethyl-9H-carbazole: Similar in structure but with an ethyl group instead of a tetradecyl chain. It shares similar electronic properties but differs in solubility and reactivity.
3,6-Diiodo-9H-carbazole: Lacks the tetradecyl chain, making it less hydrophobic and altering its physical properties.
Uniqueness
3,6-Diiodo-9-tetradecyl-9H-carbazole is unique due to the combination of iodine atoms and a long alkyl chain, which enhances its solubility in organic solvents and its ability to form stable films in electronic applications. This makes it particularly valuable in the development of high-performance organic electronic devices .
特性
分子式 |
C26H35I2N |
|---|---|
分子量 |
615.4 g/mol |
IUPAC名 |
3,6-diiodo-9-tetradecylcarbazole |
InChI |
InChI=1S/C26H35I2N/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-29-25-16-14-21(27)19-23(25)24-20-22(28)15-17-26(24)29/h14-17,19-20H,2-13,18H2,1H3 |
InChIキー |
XXASBTIQVFGTAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)

![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)






![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)

